Somatostatin
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXLMOGPVYXJNR-ATOGVRKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H104N18O19S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51110-01-1 (Parent) | |
| Record name | Somatostatin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038916346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
1637.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38916-34-6 | |
| Record name | Somatostatin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038916346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Somatostatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09099 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Somatostatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOMATOSTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E20216Q0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Perspectives and Foundational Discoveries in Somatostatin Research
The Somatostatin Gene and Preprothis compound
The journey of this compound begins at the genetic level with the this compound gene. mdpi.com This gene contains the blueprint for a 116-amino acid precursor protein known as preprothis compound. mdpi.comnih.gov The transcription of this gene and the subsequent processing of the pre-mRNA are the initial critical steps in the production of the functional hormone. mdpi.com The pre-mRNA itself contains an intron flanked by two exons. mdpi.com Following transcription, this pre-mRNA undergoes processing within the nucleus to yield mature mRNA, which is then transported to the cytoplasm for translation. mdpi.com
Post-Translational Processing and Bioactive Forms
Once the preprothis compound protein is synthesized, it undergoes a series of post-translational modifications to generate the biologically active forms of the hormone. The first step involves the cleavage of a 24-amino acid signal sequence, resulting in a 92-amino acid intermediate called prothis compound (B1591216). mdpi.comresearchgate.net This prothis compound is then further processed through C-terminal cleavage to produce the two primary bioactive forms: this compound-14 (SST-14) and this compound-28 (SST-28). researchgate.net
This compound-28 (SST-28): As its name suggests, SST-28 is a 28-amino acid peptide that is an N-terminally extended form of SST-14.researchgate.netThis isoform is the primary product in the intestinal mucosal cells.bachem.comannualreviews.orgWhile both forms have similar inhibitory functions, their tissue-specific expression and slight differences in receptor binding affinities suggest distinct physiological roles.bachem.com
The synthesis of SST-14 can occur either through the direct processing of prothis compound or via the sequential breakdown of SST-28. jci.org Research indicates that direct processing of prothis compound is a significant pathway for SST-14 synthesis, particularly in the pancreas. jci.org
Cellular Synthesis and Secretion
This compound is produced by specialized cells in various parts of the body. In the gastrointestinal tract, it is secreted by D-cells, which possess long cytoplasmic processes that allow for direct interaction with neighboring cells, such as parietal and G-cells in the stomach. annualreviews.orgnih.gov This anatomical arrangement facilitates a paracrine mode of action, where this compound can locally regulate the function of adjacent cells. annualreviews.orgnih.gov
In the pancreas, δ-cells are responsible for the secretion of SST-14. escholarship.org The release of this compound from these cells is a regulated process, influenced by factors such as glucose levels. escholarship.org For instance, an increase in glucose stimulates this compound secretion. escholarship.org This secretion is a Ca2+-dependent process involving the exocytosis of secretory granules where the hormone is stored. escholarship.org
The secretion of this compound is also modulated by various signaling pathways. For example, in fetal rat intestinal cells, secretion is stimulated by dibutyryl adenosine (B11128) 3',5'-cyclic monophosphate (DBcAMP) and phorbol (B1677699) esters. physiology.org
Degradation of Somatostatin
Key Enzymes in this compound Catabolism
The breakdown of this compound is carried out by various peptidases present in plasma and tissues. mdpi.com Among the key enzymes identified in this process are:
Insulin-Degrading Enzyme (IDE) : This zinc metalloendopeptidase is known to hydrolyze a range of peptide substrates, including this compound. torvergata.ittorvergata.it The enzymatic processing of this compound by IDE has been shown to follow Michaelis-Menten kinetics. torvergata.it Interestingly, this compound can also act as an allosteric modulator of IDE, enhancing its activity towards other substrates. torvergata.itplos.org
Neprilysin (NEP) : Another important enzyme in the degradation of peptides, neprilysin, is regulated by this compound. biorxiv.orgbiorxiv.org This interplay is particularly relevant in the context of neurological disorders where the clearance of peptides like amyloid-beta is crucial. biorxiv.orgbiorxiv.org
Matrix Metalloproteinase 9 (MMP-9) : While IDE and NEP are major players, other enzymes like MMP-9 are also involved in the degradation of peptides and can be influenced by this compound. torvergata.itplos.org
The degradation process is enzymatic in nature, as demonstrated by the fact that it can be prevented by heat and protease inhibitors. cdnsciencepub.com
Plasma Half-Life
Endogenous this compound has a very short half-life in circulation, typically ranging from 1 to 3 minutes. researchgate.netescholarship.org This rapid clearance is a direct consequence of its swift degradation by peptidases in both plasma and various tissues. mdpi.com The short in vivo half-life limits the systemic effects of naturally secreted this compound and underscores its primary role as a local regulator (paracrine and autocrine signaling). mdpi.com
Factors Influencing this compound Degradation Kinetics
The rate of this compound degradation is not constant but is influenced by several physicochemical factors. Understanding these factors is crucial for both in vitro studies and the development of more stable synthetic analogs. The degradation of this compound has been found to follow first-order kinetics under various conditions. nih.govtandfonline.com
Key factors influencing its degradation kinetics include:
pH : The stability of this compound is highly dependent on the pH of the aqueous solution. It exhibits a well-defined stability optimum at a pH of approximately 3.7. nih.govtandfonline.com At pH values above 5, its degradation is significantly accelerated. tandfonline.com
Temperature : As with most chemical reactions, the degradation of this compound is temperature-dependent. Studies have shown that the degradation rate increases at higher temperatures, following the Arrhenius equation. tandfonline.com
Buffer Composition : The type and concentration of the buffer used in solution can have a profound effect on this compound's stability. Phosphate buffers, in particular, have been shown to be more detrimental than acetate (B1210297) buffers. nih.govtandfonline.com Higher buffer concentrations also lead to accelerated degradation. nih.govtandfonline.com
Container Material : The material of the storage container can also influence degradation rates. For instance, storage in standard glass vials can lead to a faster breakdown due to the release of alkaline substances from the glass, which can alter the pH of the solution. nih.govtandfonline.com
Ionic Strength and Drug Concentration : In contrast to the other factors, the ionic strength of the solution and the concentration of this compound itself have been found to have a negligible effect on its degradation rate. nih.govtandfonline.com
The following interactive table summarizes the influence of various conditions on the degradation of this compound.
| Factor | Condition | Effect on Degradation Rate | Reference |
| pH | Optimum around 3.7 | Minimal degradation | nih.govtandfonline.com |
| Above 5.0 | Accelerated degradation | tandfonline.com | |
| Buffer Type | Acetate | Less detrimental | nih.govtandfonline.com |
| Phosphate | Significantly more detrimental | nih.govtandfonline.com | |
| Buffer Concentration | Higher concentration | Accelerated degradation | nih.govtandfonline.com |
| Storage Container | General purpose glass vials | Faster degradation due to alkali release | nih.govtandfonline.com |
| Ionic Strength | Varied | Virtually no effect | nih.govtandfonline.com |
| Drug Concentration | Varied | Virtually no effect | nih.govtandfonline.com |
Somatostatin Receptor Sstr Biology and Molecular Functionality
Classification and Distinct Characteristics of Somatostatin Receptor Subtypes (SSTR1-SSTR5)
The five this compound receptor subtypes (SSTR1-SSTR5) are classified based on their distinct molecular structures, ligand-binding affinities, and tissue distribution patterns mdpi.combioscientifica.comguidetopharmacology.org. Each subtype mediates specific cellular responses, contributing to the broad spectrum of this compound's actions.
Molecular Topologies and Structural Homologies of SSTRs
All five this compound receptor subtypes belong to the Class A/Rhodopsin-like family of G protein-coupled receptors (GPCRs) mdpi.combioscientifica.comfrontiersin.orgguidetopharmacology.orgtaylorandfrancis.com. They share a common molecular architecture characterized by a seven-transmembrane (7TM) alpha-helical bundle that spans the plasma membrane bioscientifica.commdpi.com. This structure includes an extracellular N-terminus, an intracellular C-terminus, three extracellular loops (ECLs), and three intracellular loops (ICLs) bioscientifica.com.
The amino acid sequences of the SSTR subtypes exhibit significant similarity, classifying them as a distinct subfamily within the GPCR superfamily bioscientifica.comnih.gov. Despite these shared structural features, variations in amino acid sequences, particularly within the extracellular loops and the intracellular C-terminus, are responsible for their differential ligand-binding specificities and downstream signaling cascades nih.govnih.govoup.com. For instance, specific regions, such as transmembrane domain 6 (TM6) extending to the carboxyl terminus, are critical for determining the binding affinity of ligands to SSTR5 nih.gov. Advanced techniques like cryo-electron microscopy (cryo-EM) and homology modeling are instrumental in elucidating these structural nuances and the mechanisms of ligand recognition and receptor activation elifesciences.orgmdpi.com.
Ligand Binding Affinities and Receptor Subtype Selectivity Profiles
This compound and its synthetic analogs exhibit varied affinities and selectivities for the different SSTR subtypes, which are crucial for their therapeutic applications mdpi.comiiarjournals.orgnih.govtaylorandfrancis.com. Native this compound, in its SST-14 and SST-28 forms, generally binds to all five receptor subtypes with high affinity, although SST-28 demonstrates a preferential affinity for SSTR5 over SST-14 elifesciences.orgnih.govontosight.aiguidetopharmacology.org.
Synthetic this compound analogs, such as octreotide (B344500) and lanreotide (B11836), are engineered for enhanced stability and modified selectivity profiles compared to the endogenous peptides mdpi.comiiarjournals.orgnih.govtaylorandfrancis.com. These analogs typically display a predominant affinity for SSTR2 and SSTR5, with lower affinities for SSTR3 and SSTR4 mdpi.comiiarjournals.orgnih.govtaylorandfrancis.com. For example, octreotide and lanreotide are highly selective for SSTR2 and SSTR5, while pasireotide (B1678482) shows a greater affinity for SSTR5 than earlier analogs and binds with high affinity to four out of the five SSTR subtypes taylorandfrancis.comsigniforlar.com. The specific amino acid residues within the receptor structure, particularly in the transmembrane domains, dictate these ligand-binding specificities nih.govnih.gov. For instance, a single amino acid substitution in SSTR5 can significantly alter its binding affinity for SST-14 nih.gov. Research focused on these binding interactions is vital for developing more selective agonists and antagonists for targeted therapeutic strategies nih.govmedchemexpress.com.
Table 1: this compound Receptor Subtype Selectivity Profiles (General Trends)
| Receptor Subtype | Affinity for this compound-14 (SST-14) | Affinity for this compound-28 (SST-28) | Affinity for Octreotide/Lanreotide | Affinity for Pasireotide |
|---|---|---|---|---|
| SSTR1 | High | Moderate | Low | Low |
| SSTR2 | High | High | High | High |
| SSTR3 | High | High | Moderate | Moderate |
| SSTR4 | High | High | Low | Low |
| SSTR5 | High | Very High | High | Very High |
Note: Affinities are generalized and can vary based on specific experimental conditions and ligand modifications. "High" generally refers to nanomolar or subnanomolar binding affinities.
Distribution Patterns of SSTR Expression in Diverse Tissues and Cell Types
This compound receptors are broadly distributed across human tissues, with each subtype exhibiting a distinct expression pattern that underlies the widespread physiological roles of this compound mdpi.comcusabio.comnih.govguidetopharmacology.org.
Table 2: this compound Receptor (SSTR) Subtype Distribution in Human Tissues
| Tissue/Cell Type | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | References |
|---|---|---|---|---|---|---|
| Central Nervous System | ||||||
| Cerebral Cortex | High | High | Widespread | High | Moderate | mdpi.comptbioch.edu.plnih.govguidetopharmacology.orgnih.gov |
| Hippocampus | High | High | Widespread | High | Moderate | mdpi.comptbioch.edu.plnih.govguidetopharmacology.orgnih.gov |
| Hypothalamus | High | High | Widespread | High | Moderate | mdpi.comptbioch.edu.plnih.govguidetopharmacology.orgnih.gov |
| Cerebellum | Widespread | Widespread | High | Widespread | Moderate | guidetopharmacology.orgnih.gov |
| Endocrine System | ||||||
| Pituitary Gland | Present | High | Present | Present | Present | mdpi.comcusabio.comguidetopharmacology.orgajronline.org |
| Pancreas (Islets) | α, δ | α, β | δ | α | α, δ | mdpi.commdpi.comwikipedia.orgguidetopharmacology.org |
| Adrenal Gland | Present | Present | Present | Present | Present | mdpi.comcusabio.comguidetopharmacology.org |
| Thyroid Gland | Present | Present | Present | Present | Present | mdpi.comguidetopharmacology.org |
| Gastrointestinal Tract | ||||||
| Stomach | Present | Present | Present | Present | Present | mdpi.commdpi.comfrontiersin.orgguidetopharmacology.org |
| Small Intestine | Present | Present | Present | Present | Present | mdpi.commdpi.comfrontiersin.orgguidetopharmacology.org |
| Colon | Muscle: SSTR1-3 | Muscle: SSTR2 | Muscle: SSTR1-3 | - | - | mdpi.com |
| Other Tissues | ||||||
| Salivary Glands | Present | Present | Present | Present | Present | mdpi.comguidetopharmacology.org |
| Heart | Present | - | - | - | - | mdpi.comguidetopharmacology.org |
| Blood Vessels | Present | - | - | - | - | mdpi.comguidetopharmacology.org |
| Immune Cells (Lymphocytes) | - | Activated Monocytes | SSTR3 | - | - | nih.gov |
Note: "Widespread" indicates presence across multiple brain regions. "Present" indicates detection in the tissue. Specific cell types within tissues are noted where available.
Molecular Mechanisms of SSTR Trafficking and Dynamics
This compound receptors, like other GPCRs, are dynamic molecules that undergo continuous trafficking processes, including synthesis, transport to the plasma membrane, internalization upon ligand binding, and subsequent degradation or recycling bioscientifica.comfrontiersin.orggenecards.org. These trafficking events are critical for regulating signal transduction and maintaining cellular responsiveness.
Receptor Export along the Secretory Pathway and Plasma Membrane Anchoring
Newly synthesized SSTRs are translocated into the endoplasmic reticulum (ER) and then processed through the Golgi apparatus for proper folding, glycosylation, and assembly bioscientifica.com. Intracellular sequences, particularly the C-terminus, are involved in interactions with chaperone proteins and trafficking machinery that facilitate the export of the receptor from the ER and Golgi to the plasma membrane bioscientifica.com. This ensures the correct localization of functional receptors to the cell surface, where they can effectively bind their ligands. Plasma membrane anchoring is achieved through interactions with the lipid bilayer and potentially stabilizing scaffolding proteins.
Agonist-Induced Internalization and Receptor Desensitization
Upon binding of this compound or its analogs, SSTRs undergo conformational changes that can trigger their activation and subsequent internalization from the plasma membrane bioscientifica.comfrontiersin.orgnih.gov. This internalization is a primary mechanism for receptor desensitization, serving to terminate signaling and prevent excessive cellular stimulation bioscientifica.comfrontiersin.orggenecards.org. The process typically involves the recruitment of arrestin proteins to the receptor, which uncouples it from its associated G protein and targets it for clathrin-mediated endocytosis bioscientifica.comfrontiersin.orggenecards.org.
Following internalization into endosomes, SSTRs can follow different pathways:
The specific trafficking fate (recycling or degradation) is influenced by the nature of the ligand, the particular SSTR subtype, and the cellular environment bioscientifica.comfrontiersin.orggenecards.org. Receptor desensitization can also occur independently of internalization through mechanisms such as G protein uncoupling or alterations in receptor phosphorylation status.
Somatostatin Signal Transduction Cascades and Intracellular Mechanisms
G-Protein Coupled Receptor (GPCR) Mechanism of SSTRs
As members of the GPCR superfamily, somatostatin receptors transduce extracellular signals into intracellular responses through their interaction with heterotrimeric G proteins. bioscientifica.comnih.gov These G proteins are composed of α, β, and γ subunits. mdpi.comnih.gov The binding of this compound to an SSTR facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, causing the dissociation of the Gα-GTP and Gβγ subunits. nih.gov These dissociated subunits then interact with and modulate the activity of various downstream effector proteins, initiating a variety of signaling cascades. nih.govtaylorfrancis.com
The five SSTR subtypes (SSTR1-5) can couple to different G-protein subunits, which contributes to the functional diversity of this compound's actions. guidetopharmacology.org This specificity in G-protein coupling is a key determinant of the subsequent downstream signaling events. For example, while all five SSTRs can couple to Gαi/o proteins, SSTR2 and SSTR5 have also been shown to couple to the Gq/11 pathway. researchgate.net
A primary mechanism of SSTR signaling involves coupling to the Gαi/o family of G-proteins. nih.gov This interaction is characteristically sensitive to pertussis toxin (PTX), a substance that specifically ADP-ribosylates a cysteine residue on Gαi/o subunits. mdpi.comresearchgate.net This modification prevents the G-protein from interacting with its receptor, effectively uncoupling the receptor from its downstream effectors and abolishing the cellular response. nih.govmdpi.com
All five SSTR subtypes are known to couple to PTX-sensitive G-proteins, including subunits such as Gαi1, Gαi3, and Gαoα. guidetopharmacology.orgnih.gov This coupling is fundamental to many of this compound's inhibitory actions. nih.gov For instance, the inhibition of hormone secretion from pituitary cells by this compound is mediated through these PTX-sensitive pathways. nih.govnih.gov Studies have shown that pretreatment with pertussis toxin can abolish or significantly reverse the inhibitory effects of this compound on hormone release and adenylyl cyclase activity, confirming the involvement of Gαi/o proteins. nih.govnih.gov The specific G-protein subunits that couple to each SSTR subtype can vary, contributing to the diverse signaling outcomes. guidetopharmacology.org
| SSTR Subtype | Coupled G-Protein Subunits | Sensitivity to Pertussis Toxin (PTX) |
|---|---|---|
| SSTR1 | Gαi | Sensitive |
| SSTR2 | Gαi/o, Gq/11 | Sensitive |
| SSTR3 | Gαi/o, Gα14, Gα16 | Sensitive |
| SSTR4 | Gαi/o | Sensitive |
| SSTR5 | Gαi/o, Gq/11 | Sensitive |
Downstream Intracellular Signaling Pathways Mediated by SSTRs
Activation of SSTRs initiates a complex network of downstream signaling pathways that ultimately mediate the physiological effects of this compound. nih.gov These pathways are largely dependent on the specific SSTR subtype activated and the particular G-proteins to which they couple. guidetopharmacology.orgnih.gov The primary signaling cascades affected by this compound include the inhibition of adenylyl cyclase, regulation of ion channel activity, activation of protein phosphatases, and modulation of the mitogen-activated protein kinase (MAPK) pathways. mdpi.comdrugbank.com
A universal signaling pathway for all five SSTR subtypes is the inhibition of adenylyl cyclase (AC). guidetopharmacology.orgmdpi.com This enzyme is responsible for the conversion of ATP into cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes, including hormone secretion. mdpi.commdpi.com Upon activation by this compound, the Gαi subunit of the G-protein complex dissociates and directly inhibits the activity of adenylyl cyclase. mdpi.commdpi.com
This inhibition leads to a rapid decrease in intracellular cAMP levels. mdpi.commdpi.com A reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key downstream effector of cAMP. mdpi.com The SSTR-mediated inhibition of adenylyl cyclase has been demonstrated in various cell types, including pituitary and pancreatic cells, where it plays a central role in this compound's anti-secretory effects. nih.govnih.govnih.gov For example, the ability of this compound to block corticotropin-releasing factor (CRF)-stimulated calcium influx in pituitary tumor cells is linked to this cAMP-dependent pathway. nih.gov
This compound significantly modulates the activity of various ion channels, a key mechanism for its inhibitory effects on cell excitability and secretion. guidetopharmacology.orgnih.gov This regulation is often mediated by the Gβγ subunits released upon G-protein activation, although Gα subunits can also be involved.
Potassium (K+) Channels: Activation of SSTRs, with the exception of SSTR3, leads to the opening of voltage-gated potassium channels. drugbank.com This increases K+ efflux, causing membrane hyperpolarization (making the cell's interior more negative). drugbank.com This hyperpolarization makes it more difficult for the cell to reach the threshold for firing an action potential, thereby reducing cellular excitability and inhibiting processes like hormone secretion, which are dependent on depolarization-induced Ca2+ influx. nih.gov In pituitary tumor cells, this compound has been shown to cause a sustained increase in the activity of large-conductance Ca2+- and voltage-activated K+ channels (BK channels). nih.gov
Calcium (Ca2+) Channels: this compound also inhibits the influx of extracellular calcium by acting on voltage-sensitive Ca2+ channels. mdpi.com The membrane hyperpolarization caused by K+ channel activation contributes to this effect by reducing the driving force for Ca2+ entry. drugbank.com The Gβγ subunits can also directly inhibit Ca2+ channels. By reducing intracellular Ca2+ concentration, this compound effectively blocks the exocytosis of hormones and neurotransmitters. nih.govmdpi.com
| Ion Channel | Effect of SSTR Activation | Primary Mediator | Cellular Consequence |
|---|---|---|---|
| Potassium (K+) Channels | Activation/Opening | Gβγ subunits | Membrane Hyperpolarization, Reduced Excitability |
| Calcium (Ca2+) Channels | Inhibition | Gβγ subunits, Hyperpolarization | Decreased Ca2+ Influx, Inhibition of Secretion |
A distinct and critical signaling mechanism of this compound, particularly linked to its anti-proliferative effects, is the activation of protein phosphatases. guidetopharmacology.orgmdpi.com Specifically, SSTR activation leads to the stimulation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. mdpi.comnih.gov PTPs are enzymes that remove phosphate groups from tyrosine residues on proteins.
This activation is thought to be mediated by both PTX-sensitive and insensitive G-proteins. guidetopharmacology.org By activating PTPs, this compound can counteract the signaling pathways initiated by growth factors, which typically rely on the activation of tyrosine kinases. core.ac.ukmiami.edu The dephosphorylation of key signaling proteins, including growth factor receptors and their downstream targets, leads to the inhibition of cell proliferation and can induce apoptosis. mdpi.comnih.gov For example, this compound stimulates the dephosphorylation of membrane proteins whose phosphorylation was promoted by epidermal growth factor (EGF), thereby nullifying its growth-promoting effects. core.ac.uk
The mitogen-activated protein kinase (MAPK) pathways are a family of signaling cascades that play a central role in regulating cell proliferation, differentiation, and survival. wikipedia.org this compound, through its receptors, can modulate these pathways, often in an inhibitory manner, which is a key component of its anti-cancer effects. mdpi.comnih.gov
The most studied interaction is with the extracellular signal-regulated protein kinase 1/2 (ERK1/2) pathway. nih.gov Activation of SSTRs, particularly through the stimulation of PTPs like SHP-1, leads to the dephosphorylation and inactivation of components of the MAPK cascade. mdpi.comnih.gov This results in the inhibition of the ERK1/2 pathway, which is crucial for transmitting mitogenic signals from the cell surface to the nucleus. nih.govmdpi.com By inhibiting this pathway, this compound can arrest the cell cycle and suppress tumor growth. mdpi.com The modulation of MAPK pathways contributes significantly to the anti-proliferative actions mediated by SSTR activation. guidetopharmacology.orgmdpi.com
SSTR Dimerization and Heterodimerization within the Cell Membrane
The functionality of this compound receptors (SSTRs) extends beyond their existence as individual monomeric units. A crucial aspect of their signal transduction is their ability to form dimers, either with identical receptor subtypes (homodimerization) or with different receptor subtypes (heterodimerization). researchgate.netnih.gov This process of dimerization, occurring within the cell membrane, adds a significant layer of complexity and regulation to this compound signaling, influencing everything from ligand binding to downstream intracellular events. researchgate.net SSTRs can form these dimeric complexes not only with other members of the SSTR family but also with entirely different classes of G-protein coupled receptors (GPCRs) and even receptor tyrosine kinases. researchgate.netnih.gov
SSTR Homodimerization
Research has shown that the five SSTR subtypes exhibit different tendencies to form homodimers. SSTR1 is unique in that it primarily exists as a monomer, irrespective of agonist activation. mdpi.com In contrast, SSTR2, SSTR3, SSTR4, and SSTR5 can all form homodimers. researchgate.net The formation of these dimers can be either constitutive (pre-formed) or induced by the binding of a this compound analog (agonist). researchgate.net
Studies utilizing techniques like Photobleaching-Fluorescence Resonance Energy Transfer (Pb-FRET) have revealed that SSTR2, SSTR3, and SSTR4 exist as preformed dimers. mdpi.com However, the response to ligand binding varies among these subtypes. For instance, while constitutive SSTR4 dimers show enhanced dimerization upon ligand activation, agonist binding promotes the dissociation of SSTR3 homodimers. mdpi.com For the SSTR2 subtype, dissociation of the dimer is considered a necessary step for the receptor to be internalized into the cell. mdpi.com The SSTR5 subtype, initially demonstrated to dimerize through Pb-FRET analyses, also shows enhanced homodimerization upon activation by its ligand. mdpi.com
Structural elements of the receptors play a critical role in their ability to dimerize. The C-terminal tail of the receptor is a key determinant for some subtypes. The SSTR4 subtype, for example, loses its capacity for both homo- and heterodimerization if its C-tail is deleted. mdpi.com Conversely, the C-tail is not a prerequisite for the formation of SSTR3 homodimers. mdpi.com
| SSTR Subtype | Dimerization Status | Effect of Agonist Binding | Reference |
|---|---|---|---|
| SSTR1 | Exists as a monomer | No dimerization induced | researchgate.netmdpi.com |
| SSTR2 | Forms preformed homodimers | Dissociation is a prerequisite for internalization | researchgate.netmdpi.com |
| SSTR3 | Forms preformed homodimers | Induces dissociation | researchgate.netmdpi.com |
| SSTR4 | Forms preformed homodimers | Enhances dimerization | researchgate.netmdpi.com |
| SSTR5 | Forms homodimers | Enhances dimerization | researchgate.netmdpi.com |
SSTR Heterodimerization
The ability of SSTRs to heterodimerize introduces a higher level of signaling diversity. This can occur between different SSTR subtypes or with other, unrelated receptors.
Heterodimerization within the SSTR Family: SSTRs can form specific partnerships with other members of their own family. This process is selective; not all subtype combinations result in heterodimer formation. researchgate.net Research has identified several specific heterodimeric pairs, including SSTR1/SSTR5, SSTR2/SSTR3, SSTR2/SSTR5, and SSTR4/SSTR5. researchgate.netmdpi.com Conversely, the SSTR1/SSTR4 combination does not appear to form heterodimers, highlighting the specificity of these interactions. researchgate.netmdpi.com When co-expressed in cells, agonist treatment can cause heterodimer pairs, such as SSTR1 and SSTR5, to be internalized together into cytoplasmic vesicles. researchgate.net
Heterodimerization with Other Receptor Families: The scope of SSTR dimerization extends beyond the this compound receptor family. SSTRs can form functional heterodimers with other types of GPCRs and receptor tyrosine kinases. researchgate.netnih.gov
With other GPCRs: Notable examples include the heterodimerization of SSTR2 and SSTR5 with the Dopamine D2 receptor (D2R) and SSTR2 with the μ-opioid receptor. researchgate.netmdpi.com Furthermore, SSTR5 has been shown to form preformed heterodimers with the β2-adrenergic receptor (β2AR). nih.govresearchgate.net The stability of these complexes can be ligand-dependent; for the β2AR/hSSTR5 heterodimer, activation of a single receptor type can lead to dissociation, whereas simultaneous activation of both receptors enhances their interaction. researchgate.net
With Receptor Tyrosine Kinases: SSTRs have also been observed to dimerize with receptors from different superfamilies, such as the Epidermal Growth Factor Receptor (EGFR), which is a receptor tyrosine kinase. researchgate.net
| SSTR Subtype | Interacting Receptor Partner | Receptor Family | Reference |
|---|---|---|---|
| SSTR1 | SSTR5 | SSTR Family | researchgate.netmdpi.com |
| SSTR2 | SSTR3, SSTR5 | SSTR Family | mdpi.com |
| SSTR2 | Dopamine D2 Receptor (D2R) | GPCR | researchgate.netmdpi.com |
| SSTR2 | μ-opioid receptor | GPCR | mdpi.com |
| SSTR4 | SSTR5 | SSTR Family | mdpi.com |
| SSTR5 | β2-adrenergic receptor (β2AR) | GPCR | nih.govmdpi.com |
| SSTR5 | Dopamine D2 Receptor (D2R) | GPCR | mdpi.com |
| Not Specified | Epidermal Growth Factor Receptor (EGFR) | Receptor Tyrosine Kinase | researchgate.net |
Functional Consequences of Dimerization
The formation of homo- and heterodimers is not merely a structural phenomenon; it has profound functional implications for receptor signaling. researchgate.netnih.gov Dimerization can alter the fundamental properties of the receptor, including its affinity for ligands and its response to agonist binding, such as internalization and up-regulation. researchgate.net
Heterodimerization, in particular, creates a new level of molecular cross-talk that can significantly modulate intracellular signaling pathways. researchgate.netnih.gov For example, the interaction between SSTR2 and the μ-opioid receptor modulates the phosphorylation, desensitization, and internalization of the receptors. mdpi.com In the case of the hSSTR5/β2AR heterodimer, the complex regulates key signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2 and p38) and the calcineurin-NFAT pathway. nih.govresearchgate.net This ability to integrate signals from different receptor systems allows for a more nuanced and complex cellular response.
Physiological and Pathophysiological Roles of Somatostatin: Research Perspectives
Regulation of Neuroendocrine Homeostasis
Somatostatin is a key regulator of the neuroendocrine system, maintaining hormonal balance through its widespread inhibitory actions. numberanalytics.commdpi.com It achieves this by binding to five distinct G-protein-coupled receptor subtypes (SSTR1-5), which trigger various intracellular signaling pathways that ultimately suppress hormone secretion and cell growth. ptbioch.edu.plnih.govbioscientifica.com
Pituitary Axis Modulation: Growth Hormone, Thyroid-Stimulating Hormone, Adrenocorticotropic Hormone, Prolactin
A primary function of this compound released from the hypothalamus is the regulation of the anterior pituitary gland. yourhormones.infonih.gov It is a major inhibitor of hormone secretion from this gland. nih.govbioscientifica.com
Growth Hormone (GH): this compound is a potent physiological inhibitor of GH secretion from pituitary somatotroph cells. britannica.comnih.gov It counteracts the stimulatory effect of Growth Hormone-Releasing Hormone (GHRH). frontiersin.org This inhibitory action is primarily mediated through SSTR2 and SSTR5 receptors. nih.govnih.gov
Thyroid-Stimulating Hormone (TSH): Secreted by thyrotrophs, TSH release is also inhibited by this compound. yourhormones.infoclevelandclinic.orgmsdmanuals.com This effect is particularly observed on TSH secretion stimulated by Thyrotropin-Releasing Hormone (TRH). nih.govannualreviews.org
Adrenocorticotropic Hormone (ACTH): While its role is more complex, research indicates that this compound can inhibit ACTH release from corticotrophs under specific conditions, particularly in the absence of the negative feedback from glucocorticoids. nih.gov Some studies suggest that this compound does not affect ACTH secretion in normal pituitary tissue but may lower it in conditions like Nelson's syndrome. annualreviews.org
Prolactin: this compound can inhibit the release of prolactin. clevelandclinic.orgnih.govmdpi.com Its inhibitory effect on prolactin release can be influenced by estrogen levels, and it acts additively with dopamine, another prolactin inhibitor. nih.gov
| Pituitary Hormone | Effect of this compound | Primary Receptors Involved | Key Stimulatory Hormone Counteracted |
|---|---|---|---|
| Growth Hormone (GH) | Inhibition | SSTR2, SSTR5 | Growth Hormone-Releasing Hormone (GHRH) |
| Thyroid-Stimulating Hormone (TSH) | Inhibition | Not specified | Thyrotropin-Releasing Hormone (TRH) |
| Adrenocorticotropic Hormone (ACTH) | Inhibition (context-dependent) | Not specified | Corticotropin-Releasing Hormone (CRH) |
| Prolactin | Inhibition | Not specified | (Acts with Dopamine) |
Pancreatic Islet Cell Regulation: Insulin (B600854), Glucagon (B607659), Pancreatic Polypeptide Secretion
Within the pancreatic islets of Langerhans, this compound is secreted by delta cells (δ-cells) and acts as a crucial paracrine regulator of other islet hormones. lumenlearning.comberkeley.edufrontiersin.org
Insulin and Glucagon: this compound potently inhibits the secretion of both insulin from beta cells (β-cells) and glucagon from alpha cells (α-cells). yourhormones.infolumenlearning.comberkeley.eduteachmephysiology.com This function is critical for metabolic homeostasis. nih.gov The inhibition of glucagon secretion is primarily mediated by SSTR2, while insulin secretion inhibition involves SSTR5. nih.gov Glucagon itself can stimulate this compound secretion, forming a local feedback loop. nih.gov
Pancreatic Polypeptide: this compound also suppresses the secretion of pancreatic polypeptide from PP (or F) cells. mdpi.comberkeley.edu
| Pancreatic Hormone | Secreting Cell Type | Effect of this compound | Primary Receptor Involved |
|---|---|---|---|
| Insulin | Beta (β) cells | Inhibition | SSTR5 |
| Glucagon | Alpha (α) cells | Inhibition | SSTR2 |
| Pancreatic Polypeptide | PP (F) cells | Inhibition | Not specified |
Gastrointestinal Regulatory Peptide Secretion Inhibition
This compound is widely distributed in the gastrointestinal (GI) tract and acts as a powerful inhibitor of the release of numerous gut hormones. yourhormones.infotaylorandfrancis.comgastrores.org This inhibitory action helps to terminate the prandial (meal-related) phases of digestion. cambridge.org It suppresses the release of hormones including:
Gastrin yourhormones.infoyourhormones.info
Cholecystokinin (B1591339) (CCK) yourhormones.infoyourhormones.info
Secretin yourhormones.infoyourhormones.info
Ghrelin taylorandfrancis.com
Motilin taylorandfrancis.com
Vasoactive Intestinal Peptide (VIP) taylorandfrancis.com
Gastric Inhibitory Polypeptide (GIP) taylorandfrancis.com
This broad suppression of GI hormones leads to reduced gastrointestinal motility and secretions. yourhormones.info
Control of Exocrine Secretion: Gastric Acid, Pancreatic Enzymes, Bile
This compound exerts significant inhibitory control over various exocrine secretions essential for digestion. nih.gov
Gastric Acid: It inhibits gastric acid secretion through both direct and indirect pathways. teachmephysiology.com Directly, it acts on parietal cells. teachmephysiology.com Indirectly, it suppresses the release of gastrin and histamine, which are potent stimulators of acid production. mdpi.commdpi.com The release of this compound is stimulated by low gastric pH, creating a negative feedback loop. jpp.krakow.pl
Pancreatic Enzymes and Bicarbonate: this compound inhibits pancreatic exocrine secretions. teachmephysiology.comhopkinsmedicine.org It achieves this by suppressing cholecystokinin (CCK)-stimulated enzyme secretion and secretin-stimulated bicarbonate secretion. teachmephysiology.com
Bile: The hormone also reduces bile secretion. jpp.krakow.pl Excessive levels of this compound can lead to reduced gallbladder contraction, which may result in the formation of gallstones. yourhormones.infoyourhormones.info
Functions within the Central Nervous System
Beyond its neuroendocrine roles, this compound is widely expressed in the central nervous system (CNS) and functions as a key signaling molecule. clevelandclinic.orgptbioch.edu.plmdpi.com
Neuromodulatory and Neurotransmitter Activities
This compound acts as a neurotransmitter and a neuromodulator, generally exerting inhibitory effects on neuronal activity. clevelandclinic.orgptbioch.edu.plnih.gov It is often co-localized with the primary inhibitory neurotransmitter GABA in a subset of interneurons. ptbioch.edu.plnih.govnih.gov
Research findings indicate that this compound can modulate CNS excitability through several presynaptic mechanisms. nih.gov In brain regions like the hippocampus and cortex, it inhibits excitatory neurotransmission by reducing the release of glutamate (B1630785). mdpi.comnih.gov This is achieved through the modulation of calcium (Ca2+) and potassium (K+) channels on presynaptic terminals. ptbioch.edu.plnih.gov By decreasing glutamate release, this compound can fine-tune synaptic strength and plasticity, processes that are fundamental to learning and memory. ptbioch.edu.plnih.govmdpi.com For instance, it can enhance the inhibitory effects of GABA. nih.gov While its primary presynaptic action is on excitatory synapses, this compound can also decrease GABA release in certain brain areas. nih.gov Postsynaptically, this compound typically causes hyperpolarization of the target neuron, leading to a slow but prolonged inhibition. nih.gov
Influence on Locomotor Activity and Sleep-Wake Cycles
This compound (SST) plays a significant role in regulating locomotor activity and the sleep-wake cycle, primarily through its actions in the central nervous system. In the basal forebrain, this compound-expressing (SST+) neurons act as a local GABAergic source, functionally inhibiting the major cortically-projecting cell types. biorxiv.org Optogenetic inactivation of these SST+ neurons in vivo leads to an increase in the spiking of some basal forebrain cells, which in turn enhances and desynchronizes neural activity in the prefrontal cortex. biorxiv.org This modulation results in an increase in locomotor activity, particularly in quiescent animals. biorxiv.org Conversely, optogenetic activation of these same neurons can promote slow-wave sleep. biorxiv.org
The suprachiasmatic nucleus (SCN) of the hypothalamus, the body's primary circadian pacemaker, also contains SST-expressing neurons. nih.gov Research indicates that SST signaling is crucial for the photoperiodic modulation of daily rhythms in locomotor behavior. pnas.org Mice lacking the this compound gene (Sst-/- mice) exhibit enhanced circadian responses to light, including increased behavioral plasticity to changes in photoperiod, jetlag, and constant light conditions. pnas.org This suggests that SST is necessary for adapting daily rhythms of locomotor activity to environmental light cycles. pnas.org
Furthermore, cortical interneurons that express this compound are involved in the generation of sleep slow waves, a defining characteristic of non-rapid eye-movement (NREM) sleep. nih.gov These SST+ cells, particularly Martinotti cells which represent about 70% of them, can fire just before the onset of slow waves. nih.gov Their optogenetic stimulation during NREM sleep can trigger the long OFF periods characteristic of these waves. nih.gov Chemogenetic activation of SST+ cells has been shown to increase slow-wave activity (SWA), the slope of individual slow waves, and the duration of NREM sleep. nih.gov Conversely, inhibiting these cells decreases SWA and the incidence of slow waves. nih.gov
| Experimental Model | Intervention | Observed Effect on Locomotor Activity/Sleep |
| Mice | Optogenetic inactivation of basal forebrain SST+ neurons | Increased locomotor activity in quiescent animals biorxiv.org |
| Mice | Optogenetic activation of basal forebrain SST+ neurons | Promotion of slow-wave sleep biorxiv.org |
| Sst-/- Mice | Exposure to varying light cycles | Enhanced circadian responses to light, increased behavioral plasticity pnas.org |
| Mice | Chemogenetic activation of cortical SST+ neurons | Increased slow-wave activity and NREM sleep duration nih.gov |
| Mice | Chemogenetic inhibition of cortical SST+ neurons | Decreased slow-wave activity and incidence nih.gov |
Modulation of Cognitive Function and Memory Formation
This compound is deeply implicated in cognitive processes, particularly memory formation, with research spanning several decades highlighting its role. researchgate.net SST and its corresponding neurons are essential for normal brain function, modulating hippocampal activity which is critical for memory. researchgate.net A decline in SST levels in the cortex and cerebrospinal fluid is a known feature of Alzheimer's disease and correlates with the severity of cognitive deficits. frontiersin.orgptbioch.edu.pl
Research has shown that this compound can improve cognitive function. news-medical.net Studies in mice have demonstrated that the application of this compound into the cerebral cortex enhances visual processing and cognitive behaviors. news-medical.net This improvement is thought to occur by reducing excitatory inputs to parvalbumin-positive interneurons in the cortex. news-medical.net Furthermore, intracerebroventricular administration of this compound has been found to facilitate memory and mitigate experimentally induced amnesia. nih.gov
The hippocampus, a key brain region for memory, contains a significant population of SST-expressing GABAergic interneurons. nih.gov These interneurons are involved in both hippocampus-dependent and independent memory processes. nih.gov Studies using mouse models have shown that a deficiency in this compound impairs contextual fear learning, suggesting that SST is indispensable for the acquisition of this type of memory. nih.gov The effects of this compound on memory are mediated by its receptors, with studies indicating that hippocampal sst4 receptor activation can impair spatial memory formation while enhancing the use of striatum-dependent memory. frontiersin.org
| Research Finding | Implication for Cognitive Function |
| Decreased SST levels in Alzheimer's disease correlate with cognitive decline. frontiersin.orgptbioch.edu.pl | Suggests a crucial role for SST in maintaining cognitive health. |
| This compound application in the cortex improves visual processing and cognitive behaviors in mice. news-medical.net | Indicates a potential therapeutic avenue for cognitive enhancement. |
| This compound deficiency impairs contextual fear memory acquisition in mice. nih.gov | Highlights the necessity of SST for specific types of learning and memory. |
| Activation of hippocampal sst4 receptors alters memory strategy. frontiersin.org | Demonstrates the complex and receptor-specific roles of SST in memory modulation. |
Involvement in Sensory Processing: Pain and Itching
This compound plays a dual and complex role in the sensory processing of both pain and itch. Intriguingly, it can have both pro-nociceptive (pain-promoting) and anti-nociceptive (pain-relieving), as well as pro-pruritic (itch-promoting) effects, depending on the context and location of its release.
In the context of itch, this compound is expressed in a subpopulation of itch-sensing neurons in the dorsal root ganglia. embopress.org These neurons also express the receptor tyrosine kinase Ret and are activated by multiple itch-inducing substances (pruritogens). embopress.org Ablation of these SST-positive neurons in mice leads to a significant reduction in scratching behavior evoked by pruritogens like interleukin-31 (IL-31). embopress.org Furthermore, intrathecal administration of this compound or its analogs can induce scratching in rodents. researchgate.net The proposed mechanism for this itch-promoting effect involves the inhibition of inhibitory interneurons in the spinal cord, leading to a disinhibition of itch-transmitting neurons. researchgate.netnih.govnih.gov Specifically, this compound potentiates itch by inhibiting dynorphin (B1627789) neurons, which in turn disinhibits gastrin-releasing peptide receptor (GRPR) neurons. nih.govnih.gov
Conversely, this compound released from primary afferents (sensory neurons) appears to have an anti-nociceptive role, involved in inhibiting pain behavior. nih.gov However, the role of this compound in pain is not straightforward, with some reports suggesting it can either promote or attenuate pain. nih.gov this compound-expressing excitatory interneurons in the dorsal horn of the spinal cord are important for the transmission of mechanical pain. nih.gov The diverse effects of this compound in sensory processing are likely due to the differential involvement of the peptide released from primary afferents versus spinal interneurons. nih.govnih.gov
Functional Characterization of this compound Interneuron Subtypes
This compound-expressing (SST+) interneurons are a diverse population of GABAergic inhibitory neurons found throughout the central nervous system, including the neocortex and hippocampus. nih.govfrontiersin.org They are not a homogenous group but are composed of multiple subtypes with distinct anatomical, electrophysiological, and functional characteristics. nih.govpnas.orgnih.gov Recent research using transcriptomic analysis has begun to classify these subtypes and link their molecular identities to specific functions. nih.govpnas.orgnih.gov
In the hippocampus, for example, SST+ interneurons can be divided into at least four subfamilies with specialized roles. nih.govnih.gov One subtype, identified by the intersection of Sst and Tac1 gene expression, consists of bistratified interneurons that preferentially synapse onto and inhibit fast-spiking interneurons, thereby disinhibiting the local microcircuit. nih.govresearchgate.net In contrast, another subtype, identified by the intersection of Ndnf and Nkx2-1 expression, comprises oriens (B10768531) lacunosum-moleculare (OLM) interneurons that predominantly target and inhibit CA1 pyramidal neurons. nih.govresearchgate.net
These different subtypes also exhibit distinct firing patterns and are likely recruited differently during various brain states and behaviors. pnas.org For instance, in the neocortex, functionally distinct SST+ neuron subtypes located in specific cortical layers with specialized axonal innervation patterns are activated in contrasting ways during whisking behavior. frontiersin.org The activity of these subtypes is regulated by the relative strength of inhibition they receive from other interneurons, such as those expressing vasoactive intestinal polypeptide (VIP), and by neuromodulators like acetylcholine. frontiersin.org This functional specialization allows for a fine-tuned regulation of neuronal activity and information processing in cortical circuits.
| SST+ Interneuron Subtype (Hippocampal CA1) | Primary Synaptic Target | Primary Functional Role |
| Sst;;Tac1 bistratified interneurons | Fast-spiking interneurons | Disinhibition of the local microcircuit nih.govresearchgate.net |
| Ndnf;;Nkx2-1 OLM interneurons | CA1 pyramidal neurons | Inhibition of principal neurons nih.govresearchgate.net |
Direct Cellular Growth Inhibition and Apoptosis Induction Mechanisms
This compound exerts direct antitumor effects by inhibiting cell proliferation and inducing apoptosis (programmed cell death) in various cancer cells. mdpi.commdpi.comatlasgeneticsoncology.org These effects are mediated through the activation of specific this compound receptors (SSTRs) present on the surface of tumor cells. mdpi.comnih.gov The binding of this compound or its analogs to these receptors triggers a cascade of intracellular signaling events that lead to cell cycle arrest and apoptosis. atlasgeneticsoncology.orgnih.gov
The primary SSTRs involved in these antiproliferative and pro-apoptotic effects are SSTR2, SSTR3, and SSTR5. atlasgeneticsoncology.orgbioscientifica.com The activation of these receptors leads to the modulation of several key signaling pathways. One major mechanism is the activation of phosphotyrosine phosphatases (PTPs), which counteract the activity of oncogenic tyrosine kinases that promote tumor growth. mdpi.comnih.gov Another critical pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). mdpi.comnih.gov This reduction in cAMP can contribute to the antiproliferative effects of this compound. mdpi.com
Furthermore, this compound can induce cell cycle arrest by upregulating cyclin-dependent kinase inhibitors such as p21 and p27Kip1, which is often mediated by SSTR2. oaepublish.com The induction of apoptosis is frequently linked to the activation of SSTR3 and can be dependent or independent of the tumor suppressor protein p53. oaepublish.commcgill.ca The apoptotic effect is achieved through the regulation of both the extrinsic and intrinsic apoptotic pathways. atlasgeneticsoncology.org
Anti-Angiogenic Mechanisms of this compound Action
This compound and its analogs can indirectly suppress tumor growth by inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. mdpi.commdpi.com This anti-angiogenic effect is achieved through both direct and indirect mechanisms. mdpi.comcapes.gov.br
The direct mechanism involves the binding of this compound to its receptors, particularly SSTR2, SSTR3, and SSTR5, which are expressed on the surface of proliferating vascular endothelial cells. mdpi.comcapes.gov.brkarger.com The activation of these receptors on endothelial cells inhibits their proliferation and can induce apoptosis, thereby directly impeding the formation of new blood vessels. karger.com A key signaling pathway involved in this direct effect is the inhibition of endothelial nitric oxide synthase (eNOS) and mitogen-activated protein kinase (MAPK) activities, primarily mediated by SSTR3. bioscientifica.comkarger.com
| Mechanism | Description | Key Mediators |
| Direct | Inhibition of endothelial cell proliferation and induction of apoptosis. karger.com | SSTR2, SSTR3, SSTR5 on endothelial cells; Inhibition of eNOS and MAPK. mdpi.combioscientifica.comcapes.gov.brkarger.com |
| Indirect | Inhibition of the secretion of pro-angiogenic growth factors. mdpi.comcapes.gov.br | Reduced VEGF and bFGF production. mdpi.comkarger.com |
| Indirect | Reduction of monocyte chemotaxis. mdpi.comcapes.gov.br | --- |
Modulation of Immune System Responses and Cytokine Release
This compound acts as a modulator of the immune system, generally exerting an inhibitory effect on various immune functions. researchgate.netoup.com It is considered an intersystem signaling molecule that facilitates communication between the nervous, endocrine, and immune systems. researchgate.net The immunomodulatory effects of this compound are mediated by SSTRs expressed on the surface of various immune cells, including lymphocytes and monocytes. researchgate.netfrontiersin.org
One of the primary immunomodulatory actions of this compound is the suppression of lymphocyte proliferation and immunoglobulin production by B lymphocytes. researchgate.net It also down-regulates the production and release of several pro-inflammatory cytokines. researchgate.netoup.com For instance, this compound can inhibit the release of interferon-gamma (IFN-γ) from activated T lymphocytes and other inflammatory cytokines from monocytes and basophils. researchgate.netoup.com Recent studies have shown that this compound can reduce T-cell proliferation by affecting IL-2 production and mitochondrial respiration, with this effect being dependent on SSTR3. frontiersin.org
However, the role of this compound in cytokine modulation can be complex. While it generally inhibits pro-inflammatory cytokines, some studies suggest that this compound itself can stimulate the production of Interleukin-1β (IL-1β) and Tumor Necrosis Factor α (TNFα), which are dominant pro-inflammatory cytokines. frontiersin.org In contrast, this compound analogs like octreotide (B344500) appear to inhibit TNFα production and increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). frontiersin.org This suggests that the net effect of this compound on the immune system may depend on the specific context, the type of SSTRs involved, and the balance between pro- and anti-inflammatory signals. researchgate.net
Regulation of Intestinal Epithelial Barrier Function and Tight Junctions
This compound plays a significant role in maintaining the integrity of the intestinal epithelial barrier, a critical defense mechanism against luminal pathogens and toxins. nih.gov This barrier's function is largely dependent on the proper functioning of tight junctions, which are complex protein structures that seal the space between adjacent epithelial cells. nih.gov Research has shown that this compound and its analogs can modulate the expression and function of key tight junction proteins, thereby protecting the intestinal epithelia. nih.govmdpi.com
In studies involving mouse models of colitis induced by Citrobacter rodentium and dextran (B179266) sulfate (B86663) sodium (DSS), this compound treatment was found to counteract the decrease in specific tight junction proteins. nih.gov For instance, in the Citrobacter rodentium-infected model, treatment with the this compound analog octreotide significantly increased the expression of claudin-1 and claudin-3. nih.gov In the DSS-induced colitis model, octreotide treatment upregulated the expression of claudin-3. nih.gov These findings were corroborated by in vitro studies using Caco-2 cells, a human colon adenocarcinoma cell line, exposed to enteropathogenic E. coli or tumor necrosis factor-α (TNF-α). nih.gov
Further research has delved into the molecular mechanisms underlying this compound's protective effects. It has been demonstrated that this compound can upregulate the expression of claudin-4, another crucial tight junction protein, through the activation of this compound receptor 5 (SSTR5) and the suppression of the ERK1/2 pathway. physiology.org In Caco-2 cells treated with TNF-α, which mimics inflammatory conditions, this compound restored barrier function by increasing transepithelial electrical resistance (TER) and decreasing paracellular permeability. physiology.org This was associated with an upregulation of claudin-4 expression. physiology.org
This compound has also been shown to protect the intestinal barrier by upregulating the expression of Zonula Occludens-1 (ZO-1) and occludin. nih.gov In a rat model of intestinal ischemia-reperfusion injury, this compound pretreatment ameliorated barrier dysfunction. nih.gov In vitro, this compound reversed the IFN-γ-induced decrease in ZO-1 and occludin expression in Caco-2 cells. nih.gov The mechanism appears to involve the upregulation of Tollip (Toll-interacting protein) and subsequent inhibition of the TLR2/MyD88/NF-κB signaling pathway. nih.gov
The table below summarizes the effects of this compound on tight junction proteins in different experimental models.
| Experimental Model | Affected Tight Junction Protein | Effect of this compound/Analog | Reference |
|---|---|---|---|
| Citrobacter rodentium-infected mice | Claudin-1, Claudin-3 | Increased expression | nih.gov |
| DSS-induced colitis mice | Claudin-3 | Increased expression | nih.gov |
| TNF-α-treated Caco-2 cells | Claudin-4 | Upregulated expression via SSTR5 and suppression of ERK1/2 | physiology.org |
| IFN-γ-treated Caco-2 cells | ZO-1, Occludin | Upregulated expression via Tollip/MyD88/NF-κB pathway | nih.gov |
Role in Age-Related Physiological Processes and Neurodegenerative Conditions (e.g., Alzheimer's Disease)
This compound is an essential inhibitory peptide implicated in both physiological and pathological aging processes. ptbioch.edu.pl Its levels in the brain and cerebrospinal fluid have been consistently found to be reduced in patients with Alzheimer's disease (AD), a finding that correlates with cognitive impairment and the density of neurofibrillary tangles. ptbioch.edu.plnih.gov This age-related decline in this compound is hypothesized to contribute to the accumulation of amyloid-beta (Aβ) peptides, a hallmark of AD, by reducing the activity of neprilysin, a key Aβ-degrading enzyme. nih.govqeios.com
Research indicates that specific this compound receptor (SSTR) subtypes are also altered in the AD brain. The cerebral cortex of AD patients shows a significant decrease in the expression of SSTR4 and SSTR5, and a moderate reduction in SSTR2 expression, while SSTR3 expression is increased. ptbioch.edu.pl The loss of SSTR2 mRNA in the locus coeruleus, a brain region affected early in AD, appears to be a selective process that precedes advanced pathology. diva-portal.org Animal models have demonstrated a causal link between deficient SSTR2 signaling and the degeneration of noradrenergic projections, which are crucial for mood and memory. diva-portal.org
This compound-expressing interneurons are particularly vulnerable in AD. frontiersin.org These neurons, which are abundant in the hippocampus and olfactory bulb, show a significant reduction in number in the hippocampus of AD patients. mdpi.com Interestingly, these neurons often colocalize with Aβ plaques. qeios.commdpi.com this compound itself can interact with Aβ, potentially influencing its aggregation and toxicity. frontiersin.orgnih.govkaist.ac.kr The decline in this compound levels with aging may disrupt the clearance of Aβ, leading to its accumulation and subsequent neurotoxicity. nih.gov
The table below outlines the key findings regarding this compound's role in aging and Alzheimer's disease.
| Aspect | Key Research Finding | Reference |
|---|---|---|
| This compound Levels | Reduced in the brain and cerebrospinal fluid of AD patients, correlating with cognitive decline. | ptbioch.edu.plnih.gov |
| Mechanism of Aβ Accumulation | Decreased this compound may lead to reduced neprilysin activity, impairing Aβ clearance. | nih.govqeios.com |
| This compound Receptors | Altered expression of SSTR subtypes (decreased SSTR2, SSTR4, SSTR5; increased SSTR3) in the AD brain. | ptbioch.edu.pl |
| Neuronal Vulnerability | Significant loss of this compound-expressing interneurons in the hippocampus of AD patients. | mdpi.com |
| Interaction with Aβ | This compound can bind to Aβ and may influence its aggregation and neurotoxicity. | frontiersin.orgnih.gov |
This compound's Involvement in the Molecular Mechanisms Underlying Polycystic Organ Growth
This compound and its analogs have emerged as potential therapeutic agents for polycystic organ diseases, such as autosomal dominant polycystic kidney disease (ADPKD) and polycystic liver disease (PLD). nih.govoup.com The underlying rationale for their use stems from the central role of cyclic adenosine (B11128) monophosphate (cAMP) in promoting cyst growth. oup.comeur.nlnih.gov
In both ADPKD and PLD, aberrant signaling pathways lead to increased intracellular cAMP levels. nih.govnih.gov This elevation in cAMP stimulates cell proliferation and fluid secretion, driving the formation and expansion of cysts. nih.govscielo.br this compound, acting through its G-protein coupled receptors (specifically the Gi subtype), inhibits adenylyl cyclase, the enzyme responsible for cAMP production. scielo.brfrontiersin.orgnih.gov By reducing intracellular cAMP, this compound can potentially attenuate cyst growth. eur.nl
Preclinical studies have provided evidence for the efficacy of this compound analogs in animal models of polycystic disease. In the PCK rat model, the this compound analog octreotide was shown to reduce both kidney and liver cyst growth, fibrosis, and mitotic indices. eur.nlnih.gov Furthermore, this compound analogs have been shown to have an additive effect with other therapeutic agents, such as the vasopressin V2 receptor antagonist tolvaptan, in inhibiting renal cyst development. frontiersin.org
The mechanisms by which this compound may hinder cyst development are multifaceted and include:
Inhibition of vasopressin-dependent cAMP generation in the collecting ducts of the kidney. scielo.brnih.gov
Inhibition of secretin-dependent cAMP production and fluid secretion in cholangiocytes (the cells lining the bile ducts). scielo.brnih.gov
Reduction of the expression of growth factors such as insulin-like growth factor 1 (IGF-1) and vascular endothelial growth factor (VEGF), which are implicated in cystogenesis. scielo.brnih.gov
Clinical trials have shown that this compound analogs can reduce total liver volume in patients with PLD and may slow the growth of total kidney volume in ADPKD patients. researchgate.netbmj.complos.org
The table below summarizes the molecular mechanisms through which this compound is thought to influence polycystic organ growth.
| Molecular Target/Pathway | Effect of this compound | Consequence for Cyst Growth | Reference |
|---|---|---|---|
| Adenylyl Cyclase | Inhibition | Reduced intracellular cAMP levels | scielo.brfrontiersin.orgnih.gov |
| Cell Proliferation | Inhibition | Decreased proliferation of cyst-lining epithelial cells | nih.govscielo.br |
| Fluid Secretion | Inhibition | Reduced fluid accumulation within cysts | scielo.brnih.gov |
| Growth Factors (e.g., IGF-1, VEGF) | Suppression of expression | Reduced stimulation of cyst growth | scielo.brnih.gov |
Methodological Frameworks and Experimental Models in Somatostatin Research
In Vitro Experimental Paradigms and Techniques
In vitro methodologies provide controlled environments to investigate specific cellular and molecular aspects of somatostatin signaling. These techniques are fundamental for initial screening, mechanism of action studies, and detailed characterization of receptor-ligand interactions.
Cell culture systems are indispensable tools for studying the function and regulation of this compound receptors. Researchers utilize both native and genetically modified cell lines to investigate SSTR expression, signaling pathways, and the effects of this compound analogues. The choice of cell line is critical and depends on the specific research question. For instance, human neuroendocrine tumor (NET) cell lines such as BON1, NCI-H727, and QGP1 are frequently used in preclinical studies to evaluate the effects of novel this compound-based therapeutics nih.gov.
Stable transfection is a key technique where a plasmid DNA containing an exogenous gene is integrated into the host cell's chromosomes, leading to continuous expression of the target gene and its corresponding protein creative-biogene.com. This method is employed to create cell lines that stably express specific this compound receptor subtypes. These transfected cell lines are invaluable for dissecting the function of individual SSTR subtypes in a controlled cellular context. The process of generating stable cell lines often involves the use of lentiviral vectors, which can integrate a gene of interest into the host cell genome, followed by antibiotic selection to isolate a homogenous population of transduced cells addgene.org.
The authentication of cell lines using methods like Short Tandem Repeat (STR) DNA genotyping is a critical quality control step to ensure the identity and purity of the cell lines being used, preventing spurious results due to cross-contamination nih.gov.
Understanding the factors that regulate the release of this compound is crucial for comprehending its physiological roles. Two primary in vitro techniques are employed for this purpose: static incubation and perifusion.
Static incubation is a practical and widely used method, particularly with tissues like the median eminence nih.gov. In this method, tissue explants or cultured cells are incubated in a defined medium for a specific period. The medium is then collected and analyzed for this compound content, typically by radioimmunoassay. This approach allows for the screening of various neurotransmitters, peptides, and pharmacological agents to determine their effect on this compound release nih.gov. For example, studies have used static incubation of isolated pancreatic islets to investigate the effects of different glucose concentrations on this compound secretion nih.gov.
Perifusion , also known as superfusion, offers a more dynamic assessment of this compound release. In this system, a continuous flow of medium passes over the cells or tissue, allowing for the collection of fractions over time. This technique provides a higher temporal resolution of the release profile and is particularly useful for studying the pulsatile nature of hormone secretion. While more technically demanding than static incubation, perifusion studies are considered a valuable complement to provide a more detailed understanding of the dynamics of this compound release nih.gov.
Radioligand binding assays are a cornerstone of receptor pharmacology, providing quantitative data on the interaction between a ligand (such as this compound or its analogues) and its receptor. These assays are essential for determining the affinity and specificity of novel compounds for different SSTR subtypes sygnaturediscovery.com.
In a typical competition binding assay , a radiolabeled ligand with known affinity for the receptor is incubated with cell membranes or whole cells in the presence of increasing concentrations of an unlabeled competitor compound. By measuring the displacement of the radioligand, the affinity constant (Ki) of the unlabeled compound can be determined sygnaturediscovery.com. Saturation binding assays, on the other hand, use increasing concentrations of a radioligand to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand itself nih.gov.
Internalization assays are performed to measure the extent to which a radiolabeled ligand is internalized by the cell after binding to its surface receptor. This process is a key step in the mechanism of action of many G protein-coupled receptors, including SSTRs. In these assays, cells are incubated with the radioligand, and after a specific time, the surface-bound radioactivity is removed. The remaining intracellular radioactivity, representing the internalized ligand, is then quantified researchgate.net. This information is crucial for the development of radiolabeled this compound analogues for both diagnostic imaging and peptide receptor radionuclide therapy (PRRT), as internalization can lead to the accumulation of radioactivity within tumor cells.
In Vivo Animal Models and Advanced Investigative Techniques
In vivo studies are essential to validate in vitro findings and to understand the complex physiological and pharmacological effects of this compound and its analogues in a whole-organism context. A variety of animal models and sophisticated techniques are employed for this purpose.
The push-pull cannula technique is an in vivo method used to measure the release of neurotransmitters, including this compound, in specific brain regions of conscious, freely moving animals nih.govnih.gov. This technique involves the stereotactic implantation of a double-lumen cannula into the target brain area. A physiological solution is "pushed" through the inner cannula and simultaneously "pulled" out through the outer cannula, creating a small area of superfusion at the cannula tip nih.govwikipedia.org.
The collected perfusate contains endogenous substances released from the surrounding tissue, which can then be analyzed to determine the concentration of specific neurotransmitters. The push-pull technique offers good temporal resolution, allowing for the correlation of changes in neurotransmitter release with specific behaviors or physiological events atlasofscience.org. While technically demanding, it provides valuable information on the dynamics of neurotransmitter release under physiological and experimentally manipulated conditions nih.gov.
Biodistribution studies are critical in the preclinical development of radiolabeled this compound analogues for diagnostic and therapeutic applications. These studies are typically conducted in animal models, most commonly rodents, to determine the uptake, distribution, and clearance of a radiolabeled compound in various organs and tissues over time .
In these studies, animals are administered a radiolabeled this compound analogue, and at various time points, tissues and organs of interest are collected and the amount of radioactivity is measured. This data provides crucial information on the targeting efficacy of the analogue to SSTR-rich tissues, such as neuroendocrine tumors, as well as its clearance from non-target organs like the kidneys and liver iiarjournals.orgiaea.orgucl.ac.uk.
Molecular and Genetic Approaches
RNA-based techniques are fundamental to understanding the expression and regulation of this compound and its receptors at the molecular level.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and its quantitative version (qRT-PCR) are widely used to detect and quantify the messenger RNA (mRNA) transcripts of this compound and its five receptor subtypes (SSTR1-5). nanostring.com This technique allows researchers to assess the level of gene expression in various tissues and cell types. For example, RT-PCR has been used to demonstrate variable SSTR2 expression profiles in different neuroblastoma cell lines. researchgate.net
cDNA Blot Hybridization , also known as Northern blotting, is another technique used to analyze gene expression. While less common now due to the advent of qRT-PCR and sequencing technologies, it provides information about the size and abundance of specific mRNA transcripts.
Single-Cell RNA Sequencing (scRNA-seq) has revolutionized the study of gene expression by enabling the analysis of the transcriptome of individual cells. openbiotechnologyjournal.comnih.gov This high-resolution approach allows for the characterization of cellular heterogeneity within a tissue or tumor. openbiotechnologyjournal.com In this compound research, scRNA-seq can identify rare cell populations that express specific SSTR subtypes and can reveal the diversity of cellular responses to this compound signaling. nih.govnih.gov The process involves isolating single cells, reverse transcribing their RNA into complementary DNA (cDNA), amplifying the cDNA, and then sequencing it to obtain a snapshot of the gene expression profile of each cell. nih.gov
Immunocytochemistry (ICC) and immunohistochemistry (IHC) are powerful techniques used to visualize the localization of SSTR proteins within cells and tissues, respectively. These methods rely on the specific binding of antibodies to the target SSTR protein.
IHC is extensively used in both research and clinical settings to determine the SSTR status of tumors. nih.gov The expression of SSTR2, in particular, is a crucial biomarker for neuroendocrine tumors and guides therapeutic decisions. mayocliniclabs.com Staining patterns can reveal not only the presence of the receptor but also its subcellular localization, which can be on the cell membrane or within the cytoplasm. nih.govmdpi.com For instance, studies have shown that in neuroendocrine neoplasms, SSTR2 is predominantly localized to the cell membrane. nih.gov
Different antibody clones and staining protocols can yield varying results, highlighting the importance of standardized and validated methods for reliable SSTR detection. nih.gov IHC has been used to map the distribution of SSTR2A in various normal human and rat tissues, revealing its presence in the pituitary gland, pancreas, gastrointestinal tract, and kidneys. nih.gov This information is critical for understanding the physiological roles of this compound and for predicting potential side effects of SSTR-targeted therapies.
Table 2: SSTR2A Localization in Human Tissues Determined by Immunohistochemistry
| Tissue | Cellular Localization |
|---|---|
| Pituitary Gland | Posterior lobe, majority of growth hormone cells, some ACTH and TSH cells |
| Pancreas | Islet cells, some ductal cells |
| Gastrointestinal Tract | Majority of crypt cells, nerve plexuses |
| Kidney | Glomerular capillaries, collecting tubules |
| Adrenal Gland | Medulla |
Source: Adapted from findings in a study on SSTR2A localization. nih.gov
Understanding the three-dimensional structure of this compound receptors is crucial for designing selective and potent ligands. Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of membrane proteins like SSTRs in their near-native state.
Cryo-EM has been successfully used to solve the structure of the human this compound receptor 2 (SSTR2) in complex with its endogenous agonist, this compound-14 (SST-14), and an inhibitory G protein. nih.govnih.gov This structural information has provided unprecedented insights into the molecular recognition of this compound by its receptor. nih.govbiorxiv.org The cryo-EM structure reveals a deep ligand-binding pocket formed by the seven transmembrane helices of the receptor. nih.govbiorxiv.org It also elucidates the specific interactions between the amino acid residues of SSTR2 and the highly conserved Trp-Lys motif of this compound. nih.govnih.gov
By comparing the active structure of SSTR2 with inactive state models, researchers can understand the conformational changes that occur upon ligand binding and receptor activation. elifesciences.orgresearchgate.net This detailed structural knowledge serves as a blueprint for the rational design of novel agonists and antagonists with improved selectivity and therapeutic properties for targeting SSTRs in various diseases. elifesciences.org
Genetic targeting tools have become indispensable for dissecting the physiological functions of the this compound system in vivo. These tools allow for the manipulation of genes encoding this compound and its receptors in a spatially and temporally controlled manner.
Genetically Engineered Mouse Lines: The development of knockout and conditional knockout mouse models has been instrumental in elucidating the roles of specific SSTR subtypes. smw.ch By deleting the gene for a particular receptor, researchers can observe the resulting physiological changes and infer the function of that receptor. Transgenic mouse lines that overexpress specific SSTRs are also valuable for studying the consequences of enhanced this compound signaling. More advanced intersectional genetic approaches, combining different driver and effector mouse lines, allow for gene expression to be targeted to very specific cell types. nih.gov
Viral Vectors: Viral vectors, such as those based on retroviruses, adenoviruses, and adeno-associated viruses (AAVs), are used to deliver genetic material into cells for gene targeting. nih.goviptonline.com This approach can be used to either overexpress or knock down the expression of this compound or its receptors in specific tissues or cell populations. nih.gov Viral vectors offer the advantage of being able to manipulate gene expression in adult animals, providing a level of temporal control that can be difficult to achieve with traditional germline genetic modifications. iptonline.com These tools are crucial for studying the role of the this compound system in complex processes like development, metabolism, and disease progression. washington.edu
Somatostatin Analogues: Research and Rational Design Considerations
Design Principles for Enhanced Biochemical Stability and Receptor Subtype Selectivity
A primary goal in the design of somatostatin analogues is to overcome the rapid degradation of the native peptide. Early research led to the development of smaller, cyclic octapeptides, such as octreotide (B344500), which exhibit significantly increased stability and a longer duration of action. researchgate.net These analogues retain the key pharmacophoric features of this compound required for receptor binding while being less susceptible to enzymatic cleavage. researchgate.net
Achieving receptor subtype selectivity is another critical design principle, as the five this compound receptor subtypes (SSTR1-SSTR5) have distinct tissue distributions and physiological functions. nih.govmdpi.com Developing ligands that selectively target a specific SSTR subtype is essential for maximizing therapeutic efficacy while minimizing off-target side effects. nih.gov For example, octreotide and lanreotide (B11836) show high affinity for SSTR2 and moderate affinity for SSTR5 and SSTR3. aacrjournals.orgmdpi.com Pasireotide (B1678482) was designed to target a broader range of subtypes, with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. aacrjournals.orgnih.gov
Key design strategies to enhance stability and selectivity include:
Cyclization: Creating a cyclic peptide structure, often smaller than the native 14-amino-acid peptide, to protect against exopeptidases.
D-Amino Acid Substitution: Incorporating D-amino acids (e.g., D-Trp, D-Cys) at specific positions to confer resistance to enzymatic degradation and to constrain the peptide's conformation for optimal receptor fit. snmjournals.org
Pharmacophore Refinement: Modifying the core amino acid sequence (typically Phe-Trp-Lys-Thr) that is essential for binding to guide receptor subtype selectivity. nih.gov
Hydrophobic Interactions: Structural analysis has shown that enhancing hydrophobic interactions can improve ligand affinity. For instance, adding a β-methyl group or a tert-butyl ester to a ligand can strengthen its interaction with hydrophobic pockets within the receptor. nih.gov
Chelator Modification: In the context of radiolabeled analogues, the choice of chelator (e.g., DOTA, NODAGA) can influence the affinity and pharmacokinetic properties of the resulting radioligand. For example, the SSTR2 affinity of 68Ga-NODAGA-LM3 was found to be 10 times higher than that of 68Ga-DOTA-LM3. snmjournals.org
These principles are guided by computational modeling and structural biology, which provide near-atomic-resolution models that facilitate the rational design of new molecules with improved drug-like properties. nih.gov
Research into Novel this compound Analog Development Strategies
Research continues to evolve, exploring innovative strategies to improve the therapeutic index of this compound analogues. These efforts include the development of ligands with novel receptor profiles and the creation of conjugates that can deliver cytotoxic agents directly to cancer cells.
The diverse expression patterns of SSTR subtypes in different tumors have driven the development of both highly selective and broad-spectrum ligands. aacrjournals.orgmdpi.com
Subtype-Selective Ligands: The rationale for subtype-selective ligands is to target a specific receptor that is predominantly expressed on a particular tumor type, thereby tailoring the therapy. nih.gov Nonpeptide, small-molecule agonists with high affinity and selectivity for each of the five SSTR subtypes have been identified through combinatorial chemistry. medchemexpress.cn For example, selective agonists have helped demonstrate the role of SSTR2 in inhibiting glucagon (B607659) release and SSTR5 as a mediator of insulin (B600854) secretion. medchemexpress.cn Selective antagonists, such as the SSTR2-selective compound CYN 154806, are valuable research tools for elucidating receptor function. researchgate.net
Pan-Receptor Ligands: Conversely, because many tumors co-express multiple SSTR subtypes, ligands that can bind to all or most of the five receptors—so-called "panthis compound" ligands—are of significant interest. aacrjournals.org The goal is to improve therapeutic potential by targeting a wider array of receptors present on cancer cells. aacrjournals.org An example is SOM230 (pasireotide), which binds with high affinity to SSTR1, SSTR2, SSTR3, and SSTR5. aacrjournals.orgronnyallan.net Another research compound, KE88, is a carbocyclic octapeptide that showed a full panthis compound profile, binding with high affinity to all five receptor subtypes. aacrjournals.org Such compounds may offer new therapeutic opportunities for tumors that are not adequately targeted by SSTR2-preferring analogues. aacrjournals.org
A promising strategy to enhance the anti-cancer efficacy of chemotherapy is to use this compound analogues as vectors to deliver potent cytotoxic agents directly to SSTR-positive tumor cells. nih.gov This targeted approach aims to increase the concentration of the drug at the tumor site, thereby increasing efficacy while reducing the systemic toxicity associated with conventional chemotherapy. nih.govnih.gov
These conjugates consist of three main components: a this compound analogue for targeting, a potent cytotoxic drug (the "payload"), and a chemical linker that connects them. healthbooktimes.org Upon binding to the SSTR on a cancer cell, the conjugate is internalized, and the cytotoxic agent is released inside the cell, leading to cell death. healthbooktimes.org
Preclinical studies have demonstrated the potential of this strategy:
The cytotoxic this compound analogue AN-238 , which consists of an octapeptide carrier linked to the doxorubicin (B1662922) derivative 2-pyrrolinodoxorubicin (AN-201), showed strong inhibitory effects on human gastric carcinoma models that expressed high levels of SSTR2 or SSTR5. nih.gov
A conjugate of a this compound analogue and the potent anti-tumor agent camptothecin (CPT) , identified as JF-10-81, selectively targets SSTR2. nih.gov This conjugate displayed significant inhibition of tumor growth and metastasis in preclinical models of neuroblastoma, pancreatic cancer, and prostate cancer with low systemic toxicity. nih.gov
These targeted cytotoxic peptide conjugates represent a novel class of anti-cancer agents that leverage receptor-specific targeting to improve the therapeutic window of potent chemotherapeutic drugs. nih.govnih.gov
Emerging Research Avenues and Future Directions in Somatostatin Science
Elucidation of Uncharted SSTR Signaling and Interaction Pathways
While the canonical signaling pathway for somatostatin receptors (SSTRs) involves the inhibition of adenylyl cyclase and a reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels, current research is dedicated to uncovering more complex and nuanced signaling mechanisms. nih.govresearchgate.netmdpi.com Scientists are now exploring signaling cascades that are independent of cAMP, including the modulation of mitogen-activated protein kinase (MAPK), the phosphatidylinositol 3-kinase (PI3K) pathway, and intracellular calcium signaling. nih.govresearchgate.netcusabio.com Activation of SSTRs can lead to an increase in protein tyrosine phosphatase (PTP), which in turn dephosphorylates and inactivates tyrosine kinases, inhibiting DNA and protein synthesis. nih.govresearchgate.netcusabio.com
A significant area of investigation is the "crosstalk" between SSTRs and other cell surface receptors, such as receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and other G-protein coupled receptors (GPCRs) like the β1-adrenergic receptor. nih.govnih.gov This interaction, often occurring through receptor heterodimerization, can modulate signaling pathways and lead to functional consequences that differ from the activation of a single receptor type. nih.govspringermedizin.de For example, the functional outcomes of SSTR5 and β1-adrenergic receptor co-expression are regulated in a receptor-specific manner, where signaling through pathways like pERK1/2 is predominantly controlled by SSTR5. nih.gov
Furthermore, research has identified distinct signaling pathways for individual SSTR subtypes. Studies using microphysiometry in cells expressing only SSTR1 or SSTR2 have shown that this compound induces different responses; SSTR1 activation leads to a decrease in the extracellular acidification rate (ECAR), while SSTR2 activation causes a bidirectional response. nih.gov These subtype-specific signaling profiles highlight the complexity of the somatostatinergic system and are crucial for developing targeted therapies. nih.gov
Advanced Structural Biology Approaches for SSTR-Ligand Complex Characterization
Recent breakthroughs in structural biology, particularly cryo-electron microscopy (cryo-EM) and X-ray crystallography, have provided unprecedented, high-resolution views of this compound receptors. elifesciences.orgelsevierpure.comnih.gov These techniques have been instrumental in determining the three-dimensional structures of SSTRs, such as SSTR2, SSTR4, and SSTR5, in complex with various ligands, including the endogenous peptides this compound-14 (SST-14) and cortistatin-17, as well as clinically used drugs like octreotide (B344500) and pasireotide (B1678482). elifesciences.orgnih.govpnas.orgeurekalert.org
These structural studies reveal the precise molecular interactions within the ligand-binding pocket. elifesciences.orgnih.gov For instance, the cryo-EM structure of the human SSTR2 bound to SST-14 shows that the seven transmembrane helices form a deep pocket that recognizes the highly conserved tryptophan-lysine (Trp-Lys) motif of the ligand at its base. elifesciences.orgnih.govnih.gov This detailed structural information provides a basis for understanding ligand recognition, receptor activation mechanisms, and the determinants of subtype selectivity. nih.govpnas.org
By comparing the structures of receptors bound to agonists versus antagonists, or to different types of agonists, researchers can elucidate the conformational changes that lead to G-protein coupling and signal initiation. nih.goveurekalert.org This knowledge is critical for the rational, structure-based design of novel therapeutics with improved affinity and specificity. elifesciences.orgeurekalert.orgnih.gov Complementing these experimental methods, computational approaches such as molecular dynamics (MD) simulations are being used to analyze the conformational changes that occur upon ligand binding and to understand the influence of the cell membrane on receptor structure and function. acs.orgresearchgate.net
Development of Highly Specific Research Tools and Molecular Probes for SSTR Investigation
Advancing the understanding of SSTR biology heavily relies on the creation of sophisticated research tools. A primary focus is the development of highly selective ligands—both agonists and antagonists—for each of the five SSTR subtypes. pnas.orgnih.gov These specific compounds are essential for dissecting the unique physiological functions of each receptor subtype without the confounding effects of activating other SSTRs. guidetopharmacology.org For example, the design of potent and selective analogues for SSTR1 allows for the investigation of its specific role in mediating the inhibitory effects of this compound on certain tumors. nih.gov
In parallel, there is significant progress in developing molecular probes for imaging. Radiolabeled this compound analogues, such as Gallium-68 (⁶⁸Ga)-DOTATATE, are widely used in positron emission tomography (PET) to visualize SSTR-expressing tumors for diagnosis and staging. mdpi.com The development of new probes aims to improve imaging sensitivity and specificity. nih.gov
Beyond radio-imaging, fluorescently labeled probes are being created for use in advanced microscopy techniques. nih.govresearchgate.net These tools enable the direct visualization of receptor trafficking, localization, and dynamics in living cells with high spatial and temporal resolution. researchgate.netmdpi.com Small-molecule inhibitor-based fluorescent probes, for example, offer advantages due to their small size and high specificity, allowing for super-resolution imaging of receptor organization and interactions. researchgate.net Such probes are invaluable for studying the cellular mechanisms of receptor regulation and signaling. nih.gov
Deeper Understanding of this compound's Role in Complex Physiological Networks
Research is expanding beyond this compound's well-established role as an inhibitor of endocrine secretions to understand its function within broader and more complex physiological networks. nih.gov In the central nervous system (CNS), this compound acts as a neurotransmitter that modulates neuronal activity, memory formation, and cortical circuits. nih.govguidetopharmacology.orgnih.gov It interacts with other major neurotransmitter systems; for instance, this compound expression is influenced by the glutamatergic and GABAergic systems, which in turn allows this compound to dampen neuronal excitability and prevent over-reaction. nih.govmdpi.com
This compound also plays a key role at the interface of the neuroendocrine and immune systems, where it can regulate cytokine release from immune cells. nih.govresearchgate.net This highlights its function in modulating inflammatory responses. researchgate.net Another critical role being investigated is its ability to inhibit angiogenesis (the formation of new blood vessels), a process vital for both normal physiology and tumor growth. guidetopharmacology.orgnih.gov
The widespread distribution of different SSTR subtypes across various tissues—including the brain, gut, pancreas, and immune cells—suggests that this compound acts as a key regulator, coordinating complex processes across multiple organ systems. nih.govguidetopharmacology.orgnih.gov Future studies aim to unravel how these diverse actions are integrated to maintain physiological homeostasis.
Investigating Mechanisms of this compound Receptor Regulation in Disease Pathogenesis and Cellular Dysfunction
The expression and function of SSTRs are tightly regulated, and dysregulation of these processes is implicated in various diseases, including neuroendocrine tumors and pituitary adenomas. researchgate.netresearchgate.net A key area of research is the mechanism of agonist-induced receptor regulation, which includes desensitization, internalization via endocytosis, and subsequent trafficking of the receptor to either be degraded or recycled back to the cell surface. researchgate.netnih.govsemanticscholar.org
These trafficking events are controlled by a host of intracellular proteins. nih.gov Notably, β-arrestins and G protein-coupled receptor kinases (GRKs) are critical players in SSTR desensitization and internalization. researchgate.net Scaffold proteins like Filamin A (FLNA) have also been shown to regulate SSTR2 trafficking and stability at the plasma membrane. researchgate.net The specific SSTR subtype and even the specific agonist can influence these regulatory pathways, a phenomenon known as "agonist-biased trafficking," leading to different signaling outcomes and physiological responses. nih.gov
Understanding these regulatory mechanisms is crucial, as they can explain the variability in patient responses to this compound analogue therapies and the development of pharmacological resistance. researchgate.net For example, alterations in the expression of β-arrestins or FLNA in tumor cells could impair SSTR2 signaling and reduce the efficacy of treatments. researchgate.net Investigating these pathways may reveal novel targets for overcoming treatment resistance and improving therapeutic outcomes in SSTR-related diseases.
Compounds Mentioned in this Article
Q & A
Basic Research Questions
Q. What experimental models are optimal for studying the anti-proliferative effects of somatostatin analogues?
- Methodological Answer : Use in vitro models such as cell lines expressing specific this compound receptor subtypes (SSTR1, 2, 4, or 5) to assess cAMP inhibition, phosphotyrosine phosphatase (PTP) activation, and MAPK modulation . For in vivo validation, employ tumor xenografts in rodents, monitoring retinoblastoma protein (pRb) and p21 expression to quantify cell cycle arrest . 3D culture systems can further mimic tumor microenvironments for mechanistic studies .
Q. How do conflicting results in this compound receptor binding studies arise, and what methodological adjustments can resolve them?
- Methodological Answer : Discrepancies often stem from variations in ligand types (e.g., full-length SST-14 vs. truncated analogues like TT-232), isotopic labeling methods (e.g., iodine-125 vs. fluorescent tags), or receptor preparation protocols . Standardize assays by using identical ligand batches, validating receptor isolation techniques (e.g., rat synaptosomal membranes), and cross-referencing results with orthogonal methods like surface plasmon resonance (SPR) .
Q. What are the primary challenges in designing selective agonists for specific this compound receptor subtypes (SSTR1-5)?
- Methodological Answer : Key challenges include high receptor homology (particularly between SSTR2 and SSTR3) and overlapping signaling pathways (e.g., MAPK modulation). Address this via structure-activity relationship (SAR) studies using peptide backbone modifications (e.g., D-amino acid substitutions) and computational docking to identify subtype-specific binding pockets . Validate selectivity through competitive binding assays against all five SSTRs .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations improve the design of SST4-selective agonists?
- Methodological Answer : Perform explicit-solvent MD simulations to map binding modes (external, intermediate, internal) and identify critical residues (e.g., transmembrane domains III–VII) involved in SST4-ligand interactions . Use free energy perturbation (FEP) calculations to predict binding affinities of cyclic peptides like TT-232 and optimize side-chain interactions for metabolic stability . Validate predictions with mutagenesis and radioligand displacement assays .
Q. What statistical approaches are recommended for meta-analyses evaluating this compound analogues' efficacy across heterogeneous clinical trials?
- Methodological Answer : Apply random-effects models to account for variability in study designs (e.g., pancreatic surgery vs. neuroendocrine tumor trials) . Conduct subgroup analyses stratified by tumor grade, SSTR expression levels, or prior treatment. Use sensitivity analysis to exclude high-risk-of-bias trials (e.g., unblinded studies) and assess funnel plots for publication bias . Adhere to PRISMA guidelines for transparent reporting .
Q. How do epigenetic modifications, such as promoter hypermethylation, influence this compound signaling pathways in cancer?
- Methodological Answer : Perform bisulfite sequencing on tumor DNA to identify hypermethylated CpG islands in the SST gene promoter. Correlate methylation status with SST mRNA levels via qPCR and confirm functional impact using luciferase reporter assays . Test demethylating agents (e.g., 5-azacytidine) in cell lines to restore SST expression and monitor downstream effects on proliferation (e.g., p53/Bax activation) .
Q. What are the limitations of current this compound receptor PET-CT imaging protocols in neuroendocrine tumor studies?
- Methodological Answer : Limitations include low sensitivity for SSTR1/4-positive tumors and inconsistent quantification methods (e.g., SUVmax vs. tumor-to-liver ratios) . Improve protocols by standardizing radiotracer dosing (e.g., ⁶⁸Ga-DOTATATE), controlling for hepatic tumor burden (>25% volume), and integrating hybrid imaging with MRI for better spatial resolution . Multicenter trials with harmonized imaging criteria can reduce variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
